molecular formula C12H16Cl2FN B1460285 2-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride CAS No. 2060063-93-4

2-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride

Cat. No.: B1460285
CAS No.: 2060063-93-4
M. Wt: 264.16 g/mol
InChI Key: QOHGOCVLAKIRNZ-UHFFFAOYSA-N
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Description

The compound “2-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The pyrrolidine ring is attached to a benzene ring that has chlorine and fluorine substituents . This compound also contains a methyl group and a hydrochloride group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring and the benzene ring would likely contribute significantly to the overall structure of the molecule . The presence of the halogen substituents (chlorine and fluorine) on the benzene ring could also influence the molecule’s structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and overall structure. The pyrrolidine ring, the benzene ring, and the halogen substituents could all potentially participate in chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Pharmaceutical Compounds : The compound has been utilized in the synthesis of various pharmaceutical compounds. For instance, Cheng Qing-fang (2005) reported the synthesis of 7-Amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride, highlighting its potential in pharmaceutical manufacturing (Cheng Qing-fang, 2005).

  • Development of Antipsychotics : A study by I. van Wijngaarden et al. (1987) synthesized 2-Phenylpyrroles as analogues of antipsychotic drugs, showing the role of similar compounds in the development of new medications (I. van Wijngaarden et al., 1987).

  • Fluorine Chemistry in Drug Development : Sung Kwan Kim et al. (2007) discussed the use of similar fluorinated compounds in organic fluorine chemistry, crucial for developing various pharmaceutical products (Sung Kwan Kim et al., 2007).

Pharmacological Research

  • Antidepressive Activity : Tao Yuan (2012) synthesized 3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, a compound similar to 2-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride, and investigated its antidepressant activities (Tao Yuan, 2012).

  • Potential in Anti-Inflammatory Drugs : K. Sunder and Jayapal Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl) compounds and assessed their anti-inflammatory activity, indicating the potential of similar compounds in this field (K. Sunder & Jayapal Maleraju, 2013).

Analytical Chemistry

  • Chromatographic Analysis : D. El-Sherbiny et al. (2005) used chromatographic techniques to separate and analyze flunarizine hydrochloride and its degradation products, demonstrating the importance of similar compounds in analytical methodologies (D. El-Sherbiny et al., 2005).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended to be a drug, for example, its mechanism of action would involve interacting with certain biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Proper safety measures should always be taken when handling chemical substances .

Future Directions

The future directions for research on this compound would likely depend on its intended use and the results of initial studies. If it shows promise as a drug, for example, future research could involve conducting clinical trials to test its safety and efficacy in humans .

Properties

IUPAC Name

2-[(3-chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClFN.ClH/c1-12(5-2-6-15-12)8-9-3-4-11(14)10(13)7-9;/h3-4,7,15H,2,5-6,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOHGOCVLAKIRNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)CC2=CC(=C(C=C2)F)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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